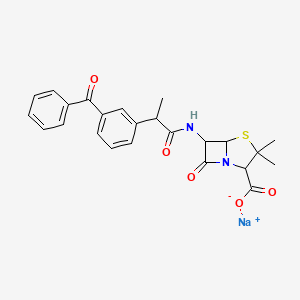
Ketocillin (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium: is a synthetic penicillin derivative. It is a member of the beta-lactam antibiotic family, which is widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity and is particularly effective against gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-(benzoyl) benzyl penicillin sodium involves several steps. The primary route includes the acylation of 6-aminopenicillanic acid (6-APA) with alpha-Methyl-3-(benzoyl) benzyl chloride under alkaline conditions. The reaction is typically carried out in an aqueous medium with a suitable base such as sodium hydroxide to facilitate the formation of the sodium salt of the penicillin derivative.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is usually obtained through crystallization and subsequent drying.
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of inactive penicilloic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Hydrolysis: Penicilloic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.
Biology: Employed in studies investigating bacterial resistance mechanisms.
Medicine: Utilized in the development of new antibacterial agents and in pharmacokinetic studies.
Industry: Applied in the formulation of antibacterial products and in quality control processes.
Mechanism of Action
The mechanism of action of alpha-Methyl-3-(benzoyl) benzyl penicillin sodium involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stage of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Benzylpenicillin (Penicillin G): A natural penicillin with a similar mechanism of action but a narrower spectrum of activity.
Ampicillin: A broad-spectrum penicillin that is effective against both gram-positive and gram-negative bacteria.
Amoxicillin: Similar to ampicillin but with better oral absorption.
Uniqueness: Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium is unique due to its enhanced stability against beta-lactamase enzymes, which are produced by resistant bacteria. This makes it more effective against certain resistant strains compared to other penicillins .
Properties
Molecular Formula |
C24H23N2NaO5S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
sodium;6-[2-(3-benzoylphenyl)propanoylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H24N2O5S.Na/c1-13(15-10-7-11-16(12-15)18(27)14-8-5-4-6-9-14)20(28)25-17-21(29)26-19(23(30)31)24(2,3)32-22(17)26;/h4-13,17,19,22H,1-3H3,(H,25,28)(H,30,31);/q;+1/p-1 |
InChI Key |
NZXCOWFCUGWKEB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















